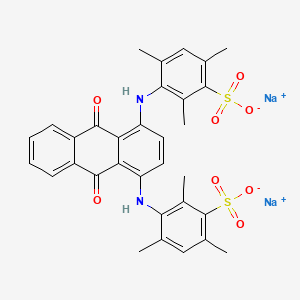
Acid Blue 80
Übersicht
Beschreibung
Acid Blue 80 is a synthetic dye belonging to the anthraquinone class. It is characterized by its vibrant blue color and is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its excellent solubility in water and its ability to produce a deep blue hue in aqueous solutions. This compound is also referred to by its Colour Index number, 61585 .
Wissenschaftliche Forschungsanwendungen
Acid Blue 80 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying dye degradation and wastewater treatment processes.
Biology: The dye is employed in various staining techniques for visualizing biological samples.
Industry: Beyond textiles, this compound is used in the paper and leather industries for coloring purposes.
Wirkmechanismus
Target of Action
Acid Blue 80, also known as C.I. This compound, is a type of dye that is primarily used in the textile industry for dyeing wool, silk, and nylon . It is a dark-blue powder with a molecular weight of 678.7 . The primary target of this compound is the fabric material it is applied to, where it binds to the fibers and imparts a blue color .
Mode of Action
This compound is a chemical compound that gives coloration through solution . For coloration, this product is first pre-soluble in any suitable medium (like water or any convenient medium which is compatible with the final product) . This solution is then used for the coloration of the final product . The dye molecules interact with the fabric fibers, binding to them and imparting color .
Biochemical Pathways
Microorganisms such as Sphingomonas melonis B-2 can degrade this compound, with more than 80% decolorization achieved within 24 hours . The expression level of enzymes involved in benzoate and naphthalene degradation pathways (NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase) increased significantly after the treatment of this compound .
Pharmacokinetics
Its solubility in water (1095g/L at 20℃) suggests that it could be readily absorbed and distributed if it were to enter the body
Result of Action
The primary result of this compound’s action is the imparting of a blue color to the fabric materials it is applied to . This is achieved through the dye’s interaction with the fabric fibers, where it binds and imparts color .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the dye bath can affect the intensity and hue of the color produced . Additionally, the temperature and duration of the dyeing process can also impact the final color . This compound is also subject to degradation in the environment, particularly during wastewater treatment processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acid Blue 80 is synthesized through the condensation of 1,4-dihydroxyanthraquinone with trimethylaniline. The reaction is followed by sulfonation using fuming sulfuric acid, which introduces sulfonic acid groups into the molecule, enhancing its solubility in water .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Condensation Reaction: 1,4-dihydroxyanthraquinone is reacted with trimethylaniline under controlled conditions to form the intermediate product.
Sulfonation: The intermediate product is then treated with fuming sulfuric acid to introduce sulfonic acid groups.
Isolation and Purification: The resulting product is isolated and purified to obtain the final dye in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Acid Blue 80 undergoes various chemical reactions, including:
Reduction: this compound can be reduced under specific conditions, altering its color properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and ultraviolet (UV) light are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as sodium dithionite can be used to reduce the dye.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under appropriate conditions.
Major Products Formed:
Oxidation Products: The oxidation of this compound typically results in the formation of smaller, colorless molecules.
Reduction Products: Reduction can lead to the formation of leuco compounds, which are colorless or pale-colored derivatives of the dye.
Vergleich Mit ähnlichen Verbindungen
Acid Blue 25: Another anthraquinone dye with similar applications but different solubility and color properties.
Acid Blue 62: Known for its use in the textile industry, with a slightly different shade of blue compared to Acid Blue 80.
Acid Blue 113: Used in both textile and non-textile applications, with unique chemical properties.
Uniqueness of this compound: this compound stands out due to its excellent solubility in water and its ability to produce a deep, vibrant blue color. Its stability under various chemical conditions makes it a preferred choice for industrial and research applications .
Eigenschaften
IUPAC Name |
disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O8S2.2Na/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQPQCJDDSMCB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041705 | |
| Record name | C.I. Acid Blue 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4474-24-2 | |
| Record name | C.I. Acid Blue 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3,3'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(2,4,6-trimethylbenzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 80 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8107F56D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


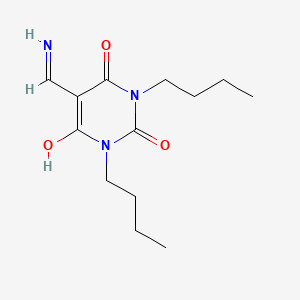

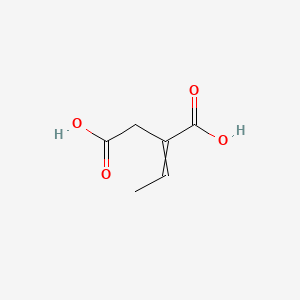
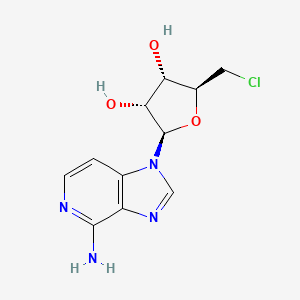

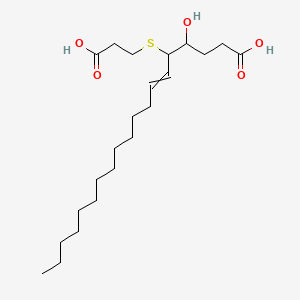
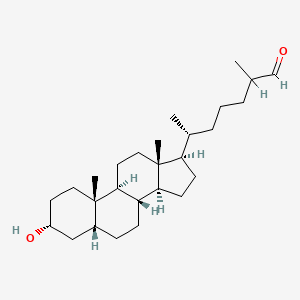
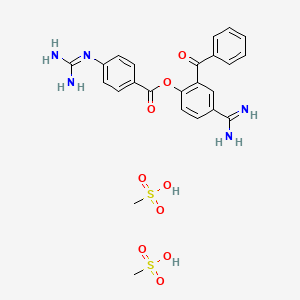
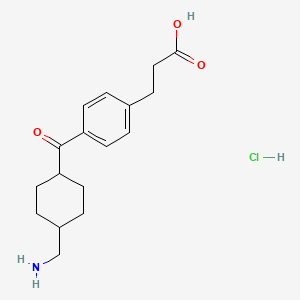


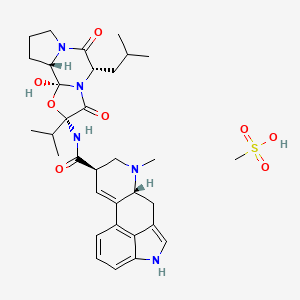
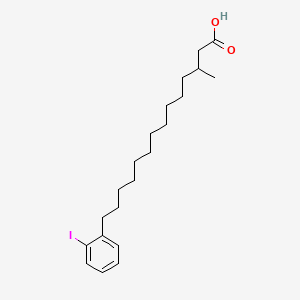
![(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine](/img/structure/B1200637.png)
